EAD1

Pancreatic Cancer Autophagy Inhibition Antiproliferative Activity

Procure EAD1 for its unique, autophagy-independent mechanism of action. Unlike legacy HCQ/CQ, EAD1 directly disrupts the mTOR-lysosome interaction, induces rapid LMP, and retains full potency in Atg7-KO models. It is a superior radiosensitizer for pancreatic cancer stem cells. Ensure experimental validity by not substituting with generic chloroquine analogs.

Molecular Formula C26H28Cl2F3N7O2
Molecular Weight 598.4 g/mol
Cat. No. B8069096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEAD1
Molecular FormulaC26H28Cl2F3N7O2
Molecular Weight598.4 g/mol
Structural Identifiers
SMILESCN(CCNCC1=CN(N=N1)CC2=CC=C(C=C2)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl.C(=O)(C(F)(F)F)O
InChIInChI=1S/C24H27Cl2N7.C2HF3O2/c1-32(13-11-29-23-8-9-28-24-14-20(26)6-7-22(23)24)12-10-27-15-21-17-33(31-30-21)16-18-2-4-19(25)5-3-18;3-2(4,5)1(6)7/h2-9,14,17,27H,10-13,15-16H2,1H3,(H,28,29);(H,6,7)
InChIKeyLZSPLENCPSTSGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EAD1: A Potent Chloroquine-Derived Autophagy Inhibitor for Lung and Pancreatic Cancer Research [1]


EAD1 (CAS 1644388-26-0) is a synthetic small molecule autophagy inhibitor belonging to the chloroquinoline triazole class, developed as a next-generation analog of the clinically used lysosomotropic agents chloroquine (CQ) and hydroxychloroquine (HCQ) [1]. It retains the 4-aminoquinoline pharmacophore of its predecessors but incorporates a substituted triazole moiety that significantly enhances its biological activity [1]. EAD1 demonstrates potent, single-agent antiproliferative effects against a panel of human lung and pancreatic cancer cell lines, including H460, HCC827, H520, H1299, HCC827, H1703, and BxPC3, with a reported IC50 of 5.8 μM in BxPC3 pancreatic cancer cells [1][2].

Why EAD1 Cannot Be Substituted with Generic CQ or HCQ in Autophagy Research


While EAD1 shares a core 4-aminoquinoline structure with chloroquine (CQ) and hydroxychloroquine (HCQ), it is not functionally interchangeable with these legacy autophagy inhibitors. Substituting EAD1 with CQ or HCQ in research protocols introduces critical experimental confounders. EAD1 exhibits a distinct and more potent mechanism of action: unlike HCQ, it directly disrupts the mTOR-lysosome interaction, leading to mTORC1 inactivation, and causes rapid lysosomal membrane permeabilization (LMP) [1]. Critically, EAD1 retains its full antiproliferative activity in autophagy-deficient cell models (Atg7-knockout cells), proving its primary anticancer mechanism is autophagy-independent, a feature not observed with HCQ [1]. Therefore, using generic CQ or HCQ as a substitute for EAD1 will not replicate the compound's unique biological effects, particularly its lysosome-targeting and mTOR-disrupting properties.

Quantitative Differentiation of EAD1 Against Key Comparators


EAD1 Demonstrates 8-Fold Greater Antiproliferative Potency than CQ and HCQ in BxPC3 Pancreatic Cancer Cells

In a head-to-head comparison of a synthesized series of chloroquine analogs, EAD1 emerged as the most potent compound, exhibiting an IC50 of 5.8 μM in BxPC3 pancreatic cancer cells. This represents an approximately 8-fold increase in potency relative to the parent compounds chloroquine (CQ) and hydroxychloroquine (HCQ) tested under identical conditions [1].

Pancreatic Cancer Autophagy Inhibition Antiproliferative Activity

EAD1 is a 14-Fold More Potent Inhibitor of Lung Cancer Cell Proliferation than CQ

A subsequent mechanistic study confirmed the enhanced potency of EAD1, reporting that it is a 14-fold more potent inhibitor of cell proliferation than chloroquine (CQ) in human lung cancer cells [1]. This study further elucidated that EAD1's effects are associated with lysosomal membrane permeabilization (LMP) and the dissociation of mTOR from lysosomes, leading to mTORC1 inactivation—a mechanism not observed with HCQ, even at >10-fold higher concentrations [1].

Lung Cancer Proliferation Assay Lysosome Disruption

EAD1 is a Superior Radiosensitizer to HCQ in Pancreatic Cancer Models

In preclinical models of pancreatic ductal adenocarcinoma (PDAC), EAD1 was directly compared to HCQ for its ability to enhance the effects of radiotherapy. The study concluded that EAD1 was "consistently superior to HCQ" not only as a single agent but also as a radiosensitizer and in its ability to decrease the self-renewal capacity of PDAC cancer stem cells (PCSC) when combined with radiotherapy [1]. The models also confirmed that the toxicity profile of EAD1 was similar to that of HCQ [1].

Radiotherapy Pancreatic Ductal Adenocarcinoma (PDAC) Radiosensitization Cancer Stem Cells

EAD1's Antiproliferative Activity is Retained in Autophagy-Deficient Cells, Unlike HCQ

A critical differentiator for EAD1 is that its antiproliferative activity is not dependent on a functional autophagy pathway. In contrast to expectations for an autophagy inhibitor, EAD1 retained full activity in H1650 lung cancer cells (which harbor a biallelic deletion in the critical autophagy gene Atg7) and in H460 Atg7-knockout cells [1]. This effect was also observed with HCQ in the same study, confirming that for these compounds, inhibition of cell proliferation can occur independently of autophagy. However, the study further showed that EAD1's mechanism of mTOR dissociation from lysosomes was not replicated by HCQ, even at >10-fold higher concentrations [1], highlighting a distinct, autophagy-independent mechanism for EAD1.

Autophagy-Independent Mechanism Atg7 Knockout mTORC1 Lung Cancer

EAD1 Potently Inhibits Autophagic Flux and Induces LC3-II/p62 Accumulation

As a functional autophagy inhibitor, EAD1 treatment leads to the cellular accumulation of the autophagosome-associated proteins LC3-II and p62, which are standard markers for impaired autophagic flux [1]. This effect was part of the original characterization of the compound and is shared with other lysosomotropic agents. Importantly, the study found a strong correlation between the increases in LC3-II levels and the growth inhibitory IC50 values of various analogs, reinforcing that autophagy blockade is tightly linked to the antiproliferative effect of this class of compounds [1].

Autophagic Flux LC3-II p62/SQSTM1 Apoptosis

Optimal Scientific Use Cases for EAD1 Based on Empirical Evidence


Investigating Autophagy-Independent, Lysosome-Mediated Cell Death in Lung Cancer

Researchers studying novel lysosome-dependent cell death pathways, distinct from canonical autophagy, should use EAD1 as their primary tool compound. Its proven ability to induce rapid lysosomal membrane permeabilization (LMP) and disrupt the mTOR-lysosome interaction, even in autophagy-deficient (Atg7-KO) cells, provides a unique probe for these mechanisms [1][2]. Using HCQ in these experiments would be insufficient, as it does not induce mTOR dissociation from lysosomes, even at >10-fold higher concentrations [1].

Preclinical Radiosensitization Studies in Pancreatic Ductal Adenocarcinoma (PDAC)

For studies aiming to improve the efficacy of radiotherapy in pancreatic cancer, EAD1 is the preferred agent over HCQ. Direct comparative studies have shown that EAD1 is "consistently superior to HCQ" as a radiosensitizer and is more effective at targeting the self-renewal capacity of treatment-resistant pancreatic cancer stem cells [3]. Its similar toxicity profile to HCQ further supports its selection for combination therapy studies [3].

Structure-Activity Relationship (SAR) Studies of 4-Aminoquinoline Autophagy Inhibitors

Medicinal chemists and chemical biologists focusing on the SAR of chloroquine derivatives should utilize EAD1 as a benchmark. Its specific chemical modifications (incorporation of a substituted triazole) resulted in an 8- to 14-fold increase in potency over the parent CQ/HCQ molecules [2][1]. EAD1 serves as a key comparator for evaluating the potency and mechanism of newly synthesized analogs in this chemical space.

Validating mTORC1 Inactivation via Lysosomal Disruption

In experiments designed to specifically inactivate mTORC1 by disrupting its lysosomal localization, EAD1 is an essential control. It is the only documented chloroquine analog with the demonstrated ability to cause dissociation of mTOR from lysosomes, a change known to inactivate the mTORC1 signaling complex [1]. This provides a chemical tool for inducing this specific cellular phenotype without relying on genetic manipulation or mTOR kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for EAD1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.